tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS 1909305-37-8) is a heterocyclic α-amino acid derivative combining a 1-methylpyrazole core with a free amine and a tert-butyl ester-protected carboxyl group. With molecular formula C₁₀H₁₇N₃O₂ and MW 211.26, this compound is classified under GHS as Acute Tox.

Molecular Formula C10H17N3O2
Molecular Weight 211.26
CAS No. 1909305-37-8
Cat. No. B3049028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate
CAS1909305-37-8
Molecular FormulaC10H17N3O2
Molecular Weight211.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1=CC=NN1C)N
InChIInChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)7-5-6-12-13(7)4/h5-6,8H,11H2,1-4H3
InChIKeyOZLVHKOTGJTGKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Amino-2-(1-Methyl-1H-Pyrazol-5-Yl)Acetate – Pyrazole Amino Acid Building Block for Orthogonal Synthesis


tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS 1909305-37-8) is a heterocyclic α-amino acid derivative combining a 1-methylpyrazole core with a free amine and a tert-butyl ester-protected carboxyl group . With molecular formula C₁₀H₁₇N₃O₂ and MW 211.26, this compound is classified under GHS as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. Its structural features position it as a versatile intermediate for peptide mimetics and heterocyclic scaffolds requiring precise orthogonal protection.

Why N-Methyl Pyrazole tert-Butyl Esters Cannot Be Interchanged with N-H or Methyl Ester Analogs


Two structural determinants distinguish this compound from close analogs: the N-methyl group on the pyrazole ring and the nature of the carboxyl ester. N-H pyrazoles exist in annular tautomeric equilibrium, generating regioisomeric mixtures that reduce reaction selectivity and yield in downstream chemistry [1]. N-methylation eliminates this tautomerism, fixing the substitution pattern. Simultaneously, the tert-butyl ester is acid-labile, whereas the common methyl ester analog requires basic hydrolysis; this orthogonality enables sequential deprotection strategies unattainable with a single ester type . Substituting with an N-H pyrazole or a methyl ester thus risks tautomer-driven side products, incompatible deprotection conditions, or loss of synthetic efficiency.

Quantitative Differentiation Evidence for tert-Butyl 2-Amino-2-(1-Methyl-1H-Pyrazol-5-Yl)Acetate


Orthogonal Carboxyl Deprotection: Acid-Labile tert-Butyl Ester vs. Base-Labile Methyl Ester

The target compound's tert-butyl ester is removed under mild acidic conditions (e.g., TFA or HCl/dioxane), whereas the methyl ester analog (methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, CAS 1909309-96-1) requires strongly basic hydrolysis (e.g., NaOH or LiOH) for cleavage . This orthogonality permits sequential deprotection when both esters are present in a synthetic intermediate, a strategy essential for fragment condensation and solid-phase peptide synthesis.

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Tautomeric Stability: N-Methyl Pyrazole Locks a Single Regioisomer vs. Tautomeric N-H Pyrazoles

N-H pyrazoles undergo annular tautomerism between 3- and 5-substituted forms, leading to regioisomeric mixtures. The N-methyl group in the target compound eliminates this equilibrium, providing a single, defined 5-substituted tautomer [1]. X-ray crystallography and NOE NMR experiments in CDCl₃, DMSO-d₆, and CD₃OD confirm that N-methyl derivatives adopt a single tautomeric state, whereas N-H analogs show dynamic interconversion.

Pyrazole Chemistry Tautomerism Regioselectivity

Boiling Point Differentiation: Intermediate Volatility for Distillation-Based Purification

Predicted boiling points place the target compound (305.7±27.0 °C) between the methyl ester analog (272.3±25.0 °C) and the free acid (335.3±32.0 °C) . This intermediate volatility facilitates distillation-based purification without the excessive thermal stress required for the free acid, while avoiding the low boiling point that can complicate solvent removal for the methyl ester.

Physicochemical Characterization Distillation Process Chemistry

Density Advantage: Lower Density Eases Liquid-Liquid Extraction and Handling

The target compound has a predicted density of 1.15±0.1 g/cm³, significantly lower than both the methyl ester (1.29±0.1 g/cm³) and the free acid (1.45±0.1 g/cm³) . This lower density facilitates phase separation during aqueous-organic extraction and reduces the mass of material to be handled per unit volume, a meaningful factor in kilo-lab and pilot-plant operations.

Physicochemical Characterization Extraction Scale-Up

pKa Divergence: Distinct Ionization Behavior vs. Free Acid Affects Chromatography and Solubility

The predicted pKa of the target compound is 6.56±0.50, substantially higher than that of the free acid form (0.86±0.10) . This difference indicates that at physiological or mildly acidic pH, the target remains largely neutral, whereas the free acid is predominantly ionized. The ionization state directly influences reversed-phase HPLC retention, organic solvent partitioning, and membrane permeability in biological assays.

Ionization Chromatography Formulation

Optimal Use Cases for tert-Butyl 2-Amino-2-(1-Methyl-1H-Pyrazol-5-Yl)Acetate Based on Evidence


Orthogonal Solid-Phase Peptide Synthesis Incorporating Pyrazole Amino Acids

When used in Fmoc/tBu SPPS, the tert-butyl ester withstands piperidine-mediated Fmoc deprotection (basic conditions) but is cleanly removed at the final TFA cleavage step . This orthogonality allows the incorporation of pyrazole residues into peptide chains without premature deprotection, a capability not shared by methyl ester-protected analogs.

Regioselective Synthesis of 5-Substituted Pyrazole Bioisosteres

The N-methyl lock on the pyrazole ring guarantees a single tautomeric form, enabling high-yielding regioselective C-H functionalization, N-alkylation, or cross-coupling at the 3-position [1]. This avoids the product mixtures and yield losses encountered with N-H pyrazole surrogates.

Scale-Up Purification by Vacuum Distillation

With a predicted boiling point of ~306 °C—substantially lower than the free acid (~335 °C)—the tert-butyl ester can be purified by vacuum distillation with reduced thermal stress . This is particularly valuable in kilo-scale campaigns where chromatographic purification is cost-prohibitive.

Safety-Conscious Procurement for Laboratory and Pilot Operations

The well-defined GHS classification (H302, H315, H319, H335) enables proactive risk assessment and PPE planning prior to synthesis [2]. Compared to the highly acidic free acid (pKa ~0.86), the neutral ester form reduces corrosivity concerns during handling and reactor cleaning.

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